
3-(4-Hydroxy-3-methoxyphenyl)propionic acid
Overview
Description
Hydroferulic acid, also known as 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, is an organic compound with the molecular formula C10H12O4. It is a derivative of ferulic acid and is classified as a phenolic compound. Hydroferulic acid is known for its antioxidant properties and is a major metabolite of curcumin, a compound found in turmeric .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroferulic acid can be synthesized through various chemical reactions. One common method involves the hydrogenation of ferulic acid. This process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, hydroferulic acid is often produced through the biotransformation of ferulic acid using microbial fermentation. Specific strains of bacteria or fungi are employed to convert ferulic acid into hydroferulic acid under controlled conditions. This method is preferred due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
Hydroferulic acid undergoes various chemical reactions, including:
Oxidation: Hydroferulic acid can be oxidized to form vanillic acid.
Reduction: It can be reduced to form dihydroferulic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Acid catalysts like sulfuric acid (H2SO4) are often employed in esterification reactions.
Major Products Formed
Vanillic acid: Formed through oxidation.
Dihydroferulic acid: Formed through reduction.
Esters and ethers: Formed through substitution reactions.
Scientific Research Applications
Metabolic Benefits
HMPA is recognized for its significant contributions to metabolic health, particularly in the context of obesity and diabetes. Research indicates that HMPA may exert antidiabetic properties , improve hepatic lipid metabolism , and enhance energy expenditure .
Antidiabetic Properties
Studies have shown that HMPA can improve insulin sensitivity and glucose metabolism. In a study involving high-fat diet-induced obese mice, HMPA administration resulted in reduced body weight gain and improved insulin sensitivity, highlighting its potential as a therapeutic agent for managing diabetes .
Hepatic Lipid Metabolism
HMPA activates the GPR41 receptor, which plays a crucial role in lipid catabolism. This activation leads to improved hepatic steatosis and reduced fat accumulation in the liver . The compound's ability to modulate lipid metabolism suggests its utility in developing functional foods aimed at preventing obesity-related metabolic disorders.
Pharmacokinetics
Understanding the pharmacokinetic profile of HMPA is essential for evaluating its efficacy and safety as a dietary supplement or pharmaceutical agent. After oral administration, HMPA shows rapid absorption and distribution across various tissues.
Absorption and Distribution
In studies conducted on Sprague-Dawley rats, HMPA reached peak plasma concentrations within 15 minutes of administration. The compound was detected in various organs, including the liver and kidneys, indicating efficient systemic distribution . This rapid absorption may enhance its therapeutic potential.
Metabolism
HMPA undergoes extensive metabolism into conjugated forms (sulfated and glucuronidated), which are also detected in the bloodstream post-administration. This metabolic pathway is crucial for understanding how HMPA exerts its biological effects .
Cognitive Function Improvement
Emerging evidence suggests that HMPA may also have neuroprotective effects, potentially improving cognitive function. Animal studies indicate that HMPA can enhance memory performance and reduce cognitive decline associated with aging or neurodegenerative conditions .
Case Studies
Several case studies have documented the effects of HMPA on various health conditions:
-
Case Study 1: Obesity Management
In a controlled study with obese mice, supplementation with HMPA led to significant reductions in body weight and fat mass compared to control groups. The study highlighted improvements in metabolic markers such as glucose tolerance and insulin sensitivity . -
Case Study 2: Muscle Strength Enhancement
Another investigation assessed the impact of HMPA on muscle strength and endurance in mice subjected to exhaustive exercise. Results indicated that HMPA administration improved grip strength and reduced protein catabolism during physical exertion .
Data Summary Table
Mechanism of Action
Hydroferulic acid exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms to reactive oxygen species (ROS). This action helps protect cells from damage and has been linked to various health benefits, including anti-inflammatory and neuroprotective effects. Hydroferulic acid also interacts with molecular targets such as enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Hydroferulic acid is similar to other phenolic compounds, such as:
Ferulic acid: The parent compound of hydroferulic acid, known for its antioxidant and anti-inflammatory properties.
Vanillic acid: An oxidation product of hydroferulic acid, also possessing antioxidant properties.
Caffeic acid: Another phenolic compound with similar antioxidant activities.
Hydroferulic acid is unique due to its specific structure, which allows it to act as a metabolite of curcumin and a precursor to vanillic acid. This unique metabolic pathway distinguishes it from other phenolic compounds .
Biological Activity
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as hydroferulic acid, is a bioactive compound primarily derived from dietary sources such as fruits and vegetables. Its role in various biological processes, particularly in metabolic regulation and antioxidant activity, has garnered significant research interest. This article explores the biological activity of HMPA, emphasizing its mechanisms of action, health benefits, and relevant research findings.
HMPA is a monocarboxylic acid characterized by the presence of a 4-hydroxy-3-methoxyphenyl group. It is produced in the human gut through the metabolism of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is abundant in foods like oranges, carrots, and coffee . HMPA exhibits potent antioxidant properties and has been identified as a biomarker for coffee consumption due to its high sensitivity .
Antioxidant Properties
HMPA demonstrates significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. The compound inhibits the production of pro-inflammatory mediators such as prostaglandin E2, contributing to its anti-inflammatory effects . This property is particularly relevant in preventing chronic diseases associated with oxidative damage.
Metabolic Benefits
Recent studies have highlighted HMPA's role in improving metabolic health. It has been shown to:
- Regulate Lipid Metabolism : HMPA enhances hepatic lipid metabolism by activating GPR41 receptors, which are involved in lipid catabolism. This mechanism contributes to reducing hepatic steatosis and improving insulin sensitivity in animal models .
- Combat Obesity : In high-fat diet-induced obesity models, HMPA supplementation resulted in reduced weight gain and improved metabolic profiles. The modulation of gut microbiota composition was observed, with an increase in beneficial Bacteroidetes and a decrease in Firmicutes .
Case Studies
- High-Fat Diet Models : A study demonstrated that dietary HMCA led to significant weight loss and metabolic improvements due to the conversion of HMCA to HMPA by gut microbiota. This conversion was linked to enhanced insulin sensitivity and reduced liver fat accumulation .
- Muscle Atrophy Mitigation : Research presented at the Asian Oceanian Myology Center indicated that HMPA mitigated dexamethasone-induced muscle atrophy by downregulating Atrogin-1 and MuRF-1 expression, highlighting its potential in muscle preservation during catabolic states .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis routes for 3-(4-Hydroxy-3-methoxyphenyl)propionic acid?
The compound is commonly synthesized via catalytic hydrogenation of its unsaturated precursor. For example, palladium on charcoal (Pd/C) under hydrogen gas reduces the double bond in cinnamic acid derivatives to yield the propionic acid backbone . Alternative routes may involve hydrolysis of ester precursors or enzymatic modification of phenolic substrates. Structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with key spectral markers including a triplet for the propionic acid chain (δ ~2.5–3.0 ppm in H NMR) and a singlet for the methoxy group (δ ~3.8 ppm) .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- Chromatography : Reverse-phase HPLC with UV detection (λ ~280 nm) monitors phenolic content.
- Spectroscopy :
- H and C NMR confirm substituent positions (e.g., methoxy at C3, hydroxyl at C4).
- Infrared (IR) spectroscopy identifies carboxylic acid (O-H stretch ~2500–3300 cm) and aromatic rings (C=C ~1450–1600 cm).
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity during synthesis?
- Catalyst selection : Pd/C is standard, but ruthenium or platinum catalysts may improve efficiency for sterically hindered substrates.
- Solvent systems : Polar aprotic solvents (e.g., ethyl acetate) enhance hydrogenation rates compared to non-polar alternatives.
- Temperature/pressure control : Moderate temperatures (40–60°C) and H pressures (1–3 atm) reduce side reactions like over-reduction of the aromatic ring .
- By-product analysis : Use LC-MS to detect intermediates (e.g., dehydro derivatives) and adjust reaction time accordingly .
Q. What experimental strategies address contradictions in reported biological activities of this compound?
Discrepancies in antioxidant or anti-inflammatory data often arise from:
- Model variability : Cell-free assays (e.g., DPPH radical scavenging) vs. cellular models (e.g., macrophage cultures) .
- Structural analogs : Compare activity with 3-(4-Hydroxyphenyl)propionic acid (lacks methoxy group) to isolate the role of substituents .
- Dosage standardization : Use molarity-based dosing instead of mass/volume to account for molecular weight differences between analogs.
- Meta-analysis : Cross-validate findings using multiple assays (e.g., ORAC, FRAP) and replicate studies in independent labs .
Q. How does computational modeling aid in predicting the reactivity and biological interactions of this compound?
- Reaction path simulations : Density functional theory (DFT) calculates activation energies for hydrogenation or esterification steps, guiding catalyst selection .
- Docking studies : Molecular dynamics predict binding affinities to enzymes like cyclooxygenase-2 (COX-2), highlighting potential anti-inflammatory mechanisms .
- ADMET profiling : Predict pharmacokinetic properties (e.g., solubility, bioavailability) using software like SwissADME .
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLQJTPHPSDZHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150427 | |
Record name | Dihydroferulic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-23-5 | |
Record name | Dihydroferulic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroferulic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroferulic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-hydroxy-3-methoxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROFERULIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O01RNC700M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydroferulic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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